molecular formula C22H22Cl2N2O B10904395 2-(2,4-dichlorophenyl)-N,N-dipropylquinoline-4-carboxamide

2-(2,4-dichlorophenyl)-N,N-dipropylquinoline-4-carboxamide

Cat. No.: B10904395
M. Wt: 401.3 g/mol
InChI Key: CMACSBMBJNROJY-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N,N-dipropylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a 2,4-dichlorophenyl group and N,N-dipropylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N,N-dipropylquinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the N,N-Dipropylcarboxamide Moiety: The final step involves the reaction of the intermediate product with dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the N,N-dipropylcarboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N,N-dipropylquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N,N-dipropylquinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N,N-dipropylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(2,4-dichlorophenyl)-N,N-dipropylquinoline-4-carboxamide can be compared with other similar compounds, such as:

    2-(2,4-dichlorophenyl)-N,N-dimethylquinoline-4-carboxamide: Similar structure but with dimethyl groups instead of dipropyl groups.

    2-(2,4-dichlorophenyl)-N,N-diethylquinoline-4-carboxamide: Similar structure but with diethyl groups instead of dipropyl groups.

    2-(2,4-dichlorophenyl)-N,N-dibutylquinoline-4-carboxamide: Similar structure but with dibutyl groups instead of dipropyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of dipropyl groups may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H22Cl2N2O

Molecular Weight

401.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N,N-dipropylquinoline-4-carboxamide

InChI

InChI=1S/C22H22Cl2N2O/c1-3-11-26(12-4-2)22(27)18-14-21(17-10-9-15(23)13-19(17)24)25-20-8-6-5-7-16(18)20/h5-10,13-14H,3-4,11-12H2,1-2H3

InChI Key

CMACSBMBJNROJY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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